molecular formula C8H9IO B1360243 Benzene, 1-ethoxy-2-iodo- CAS No. 614-73-3

Benzene, 1-ethoxy-2-iodo-

Cat. No. B1360243
CAS RN: 614-73-3
M. Wt: 248.06 g/mol
InChI Key: JUJREUXKABNEFA-UHFFFAOYSA-N
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Description

Benzene, 1-ethoxy-2-iodo- (C₆H₅I-O-C₂H₅) is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a sweet, aromatic odor and a low viscosity. Benzene, 1-ethoxy-2-iodo- is a versatile chemical and is used in a variety of applications, including industrial, medical, and research. In the laboratory, it is used as a reagent in organic synthesis and as a solvent for chromatography.

Scientific Research Applications

  • Ethoxychlorination of Enamides : Benzene derivatives, such as (diacetoxyiodo)benzene, when combined with iron(III) chloride in ethanol, enable the efficient regioselective ethoxychlorination of a broad range of enamides. This process is believed to involve a mixed [chloro(ethoxy)iodo]benzene intermediate and does not involve free radical species (Nocquet‐Thibault et al., 2014).

  • Iodocyclization of Ethoxyethyl Ethers to Alkynes : A variety of 3-iodobenzo[b]furans can be prepared by iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes using specific iodine and boron trifluoride combinations. This method is applicable to aryl-, vinylic-, and alkyl-substituted alkynes, yielding good to excellent yields (Okitsu et al., 2008).

  • Ethoxybromination of Enamides : Similar to ethoxychlorination, ethoxybromination of enamides using (diacetoxyiodo)benzene and simple bromide salts in ethanol has been shown to be effective. This results in α-bromo hemiaminals, which can be used in a variety of chemical transformations (Nocquet‐Thibault et al., 2013).

  • Synthesis of Tetra Ethylene Glycol Derivatives : Benzene derivatives like 1-(2-(2-(2-(2-(benzoate)ethoxy)ethoxy)ethoxy)ethoxy) benzene (BEB) have been used in novel polymer blend electrolyte systems for dye-sensitized solar cell applications. Their influence on the ionic and photovoltaic characteristics of the electrolytes has been a subject of study, showing potential in improving solar cell efficiencies (Ganesan et al., 2018).

  • Supramolecular Liquid-Crystalline Networks : Research has also been conducted on the self-assembly of multifunctional hydrogen-bonding molecules, including benzene derivatives, to form supramolecular liquid-crystalline networks. These networks have applications in materials science due to their unique structural and binding properties (Kihara et al., 1996).

Mechanism of Action

Target of Action

1-Ethoxy-2-iodobenzene, also known as Benzene, 1-ethoxy-2-iodo-, primarily targets the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds, contributing to their stability and reactivity .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step, the electrophile (in this case, the iodine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The primary biochemical pathway affected by 1-ethoxy-2-iodobenzene is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a more stable carbocation, which can then react further by bonding to a nucleophile or transferring a proton to a base .

Pharmacokinetics

Like other organic compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of 1-ethoxy-2-iodobenzene’s action is the formation of a substituted benzene ring . This can lead to the synthesis of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of 1-ethoxy-2-iodobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can act as catalysts or inhibitors .

properties

IUPAC Name

1-ethoxy-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJREUXKABNEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210329
Record name Benzene, 1-ethoxy-2-iodo-
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URL https://comptox.epa.gov/dashboard/DTXSID00210329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-ethoxy-2-iodo-

CAS RN

614-73-3
Record name 1-Ethoxy-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9266
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9266
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Record name Benzene, 1-ethoxy-2-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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